N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)butanamide
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Overview
Description
The compound “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)butanamide” appears to contain a benzodioxin group and a pyrrole group. Benzodioxins are a group of chemically related compounds that are persistent environmental pollutants . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzodioxin and pyrrole rings, as well as the amide group. The benzodioxin ring could potentially undergo electrophilic aromatic substitution reactions, while the pyrrole ring might be involved in reactions typical of aromatic heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxin and pyrrole rings could contribute to its aromaticity and potentially its planarity . The amide group could be involved in hydrogen bonding, influencing its solubility properties .Scientific Research Applications
Anticonvulsant Applications
A study by Kamiński et al. (2015) explored the synthesis of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, showcasing the compound's role in generating new potential treatments for epilepsy. This research underscores the importance of exploring novel compounds for their anticonvulsant properties, hinting at potential applications for "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)butanamide" in similar contexts (Kamiński et al., 2015).
Heterocyclic Chemistry and Drug Synthesis
The work of Jin et al. (2017) on stepwise cycloaddition reactions for the synthesis of heterocyclic compounds such as tetrahydro-, dihydro-, and benzo[d]pyrrolo[2,1-b]thiazoles demonstrates the utility of complex organic syntheses in creating biologically active molecules. This approach could be relevant for the synthesis and application of "this compound" in developing new pharmaceuticals (Jin et al., 2017).
Electropolymerization and Material Science
Research on the electropolymerization of N-substituted pyrrole compounds, such as the study by Lengkeek et al. (2010), provides insights into the potential applications of "this compound" in material science. The ability to electropolymerize these compounds could lead to the development of new materials with unique electrical properties, useful in various technological applications (Lengkeek et al., 2010).
Mechanism of Action
Future Directions
Future research on this compound could involve elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve a variety of experimental techniques, including synthetic organic chemistry, spectroscopy, and bioassays .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrrol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(4-3-9-18-7-1-2-8-18)17-13-5-6-14-15(12-13)21-11-10-20-14/h1-2,5-8,12H,3-4,9-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSQQNGKNNVIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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